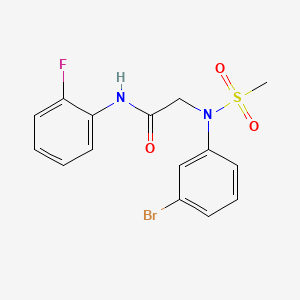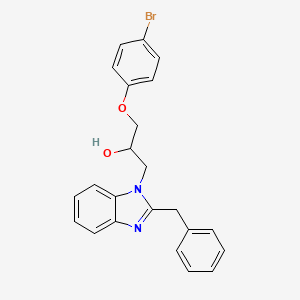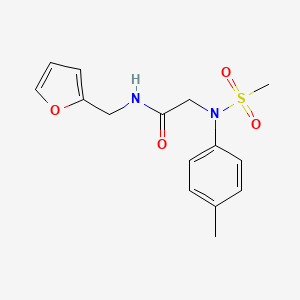
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
作用機序
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 exerts its pharmacological effects by inhibiting sGC, which is a key enzyme in the NO signaling pathway. NO activates sGC by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates downstream effectors such as protein kinase G (PKG). This compound 73-6691 binds to the heme group of sGC and prevents NO from binding, thereby inhibiting cGMP production and downstream signaling.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of hypertension, this compound 73-6691 has been shown to reduce blood pressure by promoting vasodilation and reducing vascular smooth muscle tone. In models of pulmonary hypertension, this compound 73-6691 has been shown to improve pulmonary vascular function and reduce pulmonary artery pressure. It has also been shown to have anti-inflammatory effects in models of sepsis and other inflammatory conditions.
実験室実験の利点と制限
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages as a research tool, including its high potency and selectivity for sGC, as well as its well-characterized pharmacological properties. However, it also has some limitations, such as its relatively short half-life and the need for specialized handling and storage conditions.
将来の方向性
There are several potential future directions for research on N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as heart failure, ischemic heart disease, and atherosclerosis. Another area of interest is its potential use in combination with other drugs, such as phosphodiesterase inhibitors or NO donors, to enhance its pharmacological effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and to explore its potential use in other inflammatory conditions.
科学的研究の応用
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in various disease models. In preclinical studies, this compound 73-6691 has been shown to improve vascular function, reduce blood pressure, and attenuate pulmonary hypertension. It has also been studied in animal models of heart failure, renal failure, and sepsis, where it has demonstrated beneficial effects on cardiac function, kidney function, and inflammation.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIGOZJNDTSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![6-tert-butyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933981.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)


![propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)
